![molecular formula C7H5Br2FO B1410361 2,3-Dibromo-6-fluorobenzyl alcohol CAS No. 1806294-99-4](/img/structure/B1410361.png)
2,3-Dibromo-6-fluorobenzyl alcohol
Overview
Description
“2,3-Dibromo-6-fluorobenzyl alcohol” is a chemical compound with the CAS Number: 1806294-99-4 . It has a molecular weight of 283.92 and its IUPAC name is (2,3-dibromo-6-fluorophenyl)methanol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2,3-Dibromo-6-fluorobenzyl alcohol” is 1S/C7H5Br2FO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“2,3-Dibromo-6-fluorobenzyl alcohol” is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Organic Chemistry
In organic chemistry, 2,3-Dibromo-6-fluorobenzyl alcohol serves as a building block for the synthesis of complex organic compounds. It can undergo various organic reactions, such as Grignard reactions, to form new carbon-carbon bonds. This compound is also used in radical reactions, where the bromine atoms act as radical initiators to facilitate chain reactions for the synthesis of polymers or other organic materials .
Materials Science
The application of 2,3-Dibromo-6-fluorobenzyl alcohol in materials science is linked to its ability to act as a precursor for the synthesis of advanced materials. Its incorporation into polymers can enhance the material’s thermal stability and flame retardancy. Additionally, it can be used to modify the surface properties of materials, such as increasing hydrophobicity or adding antimicrobial features .
Analytical Chemistry
In analytical chemistry, 2,3-Dibromo-6-fluorobenzyl alcohol can be used as a standard or reagent in various analytical techniques. It may serve as a reference compound in chromatography for the separation and identification of similar organic compounds. Its unique structure allows it to be a marker in spectroscopic analysis, aiding in the elucidation of molecular structures .
Life Science Research
This compound finds applications in life science research, particularly in the study of cell biology and biochemistry. It can be used to investigate the role of halogenated compounds in biological systems, such as their interaction with enzymes or receptors. Researchers may also explore its potential as a probe for imaging techniques due to its fluorine atom, which is useful in ^19F NMR spectroscopy .
Chromatography
2,3-Dibromo-6-fluorobenzyl alcohol: is utilized in chromatography as a component in the synthesis of stationary phases or as a derivatization agent to improve the detection of less reactive compounds. Its structure can influence the retention time of molecules in gas chromatography, making it a useful tool for method development and optimization .
Safety and Hazards
The safety information for “2,3-Dibromo-6-fluorobenzyl alcohol” includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .
Mechanism of Action
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway, depending on the degree of substitution at the benzylic position . This involves a nucleophilic substitution reaction, where a nucleophile attacks the carbon atom at the benzylic position, leading to the formation of a new bond .
Action Environment
The action, efficacy, and stability of 2,3-Dibromo-6-fluorobenzyl alcohol can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances in the environment .
properties
IUPAC Name |
(2,3-dibromo-6-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWOZJXFWAMFSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-6-fluorobenzyl alcohol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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